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Compound of Interest

Compound Name: 1,3-Dimethylbutyl acetate

Cat. No.: B094903 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectroscopic data for 1,3-
Dimethylbutyl acetate (also known as sec-hexyl acetate), a common organic solvent and

flavoring agent. The following sections detail its nuclear magnetic resonance (NMR), infrared

(IR), and mass spectrometry (MS) profiles, offering a comprehensive reference for

identification, characterization, and quality control purposes.

Spectroscopic Data Summary
The empirical formula for 1,3-Dimethylbutyl acetate is C₈H₁₆O₂, with a molecular weight of

144.21 g/mol .[1][2][3] The spectroscopic data presented below provides a detailed fingerprint

of its molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Spectroscopic Data

The proton NMR spectrum of 1,3-Dimethylbutyl acetate shows distinct signals corresponding

to the different types of protons in the molecule.
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Signal
Chemical Shift
(ppm)

Multiplicity Integration Assignment

a ~4.88 m 1H CH-O

b ~2.04 s 3H O=C-CH₃

c ~1.63 m 1H CH-(CH₃)₂

d ~1.40 m 2H CH₂

e ~1.20 d 3H CH-CH₃

f ~0.89 d 6H CH-(CH₃)₂

Note: The chemical shifts and multiplicities are approximate and can vary slightly depending on

the solvent and experimental conditions. 'm' denotes a multiplet, 's' a singlet, and 'd' a doublet.

¹³C NMR Spectroscopic Data

The carbon-13 NMR spectrum provides information on the different carbon environments within

the molecule.

Chemical Shift (ppm) Assignment

~170.5 C=O

~70.8 CH-O

~43.5 CH₂

~25.0 CH-(CH₃)₂

~22.5 CH-(CH₃)₂

~21.2 O=C-CH₃

~19.8 CH-CH₃

Note: These are predicted chemical shifts and may vary from experimental values.
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Infrared (IR) Spectroscopy
Infrared spectroscopy identifies the functional groups present in a molecule through their

characteristic vibrational frequencies.

Wavenumber (cm⁻¹) Intensity Assignment

~2960-2870 Strong C-H stretch (alkane)

~1735 Strong C=O stretch (ester)

~1465 Medium C-H bend (alkane)

~1370 Medium C-H bend (alkane)

~1240 Strong C-O stretch (ester)

~1020 Medium C-O stretch (ester)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. The mass spectrum of 1,3-
Dimethylbutyl acetate is characterized by a molecular ion peak and several key fragment

ions.

m/z Relative Intensity (%) Assignment

144 Low [M]⁺ (Molecular Ion)

101 Moderate [M - C₃H₇]⁺

87 High [M - C₄H₉]⁺

69 Moderate [C₅H₉]⁺

43 Very High (Base Peak) [CH₃CO]⁺

Experimental Protocols
The following are general protocols for obtaining the spectroscopic data presented above.
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NMR Spectroscopy
Sample Preparation:

A sample of 1,3-Dimethylbutyl acetate (typically 5-25 mg for ¹H NMR, 20-50 mg for ¹³C

NMR) is dissolved in a deuterated solvent (e.g., CDCl₃, approximately 0.6-0.7 mL) in a clean,

dry vial.[4][5]

The solution is then filtered through a pipette with a small cotton or glass wool plug into a

clean 5 mm NMR tube to remove any particulate matter.[6][7][8]

The NMR tube is capped and carefully wiped clean before being placed in the

spectrometer's sample holder.

Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).[9]

Technique: For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, proton

decoupling is typically employed to simplify the spectrum.

Referencing: Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS) at 0 ppm.[6]

Infrared (IR) Spectroscopy
Sample Preparation (Neat Liquid):

A single drop of neat 1,3-Dimethylbutyl acetate is placed on the surface of a clean, dry salt

plate (e.g., NaCl or KBr).[10]

A second salt plate is carefully placed on top to create a thin liquid film between the plates.

[10]

Alternatively, for instruments with an Attenuated Total Reflectance (ATR) accessory, a drop of

the liquid is placed directly onto the ATR crystal.[11]

Data Acquisition:
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Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Technique: A background spectrum of the clean, empty sample holder (or salt plates/ATR

crystal) is recorded first. The sample is then placed in the beam path, and the sample

spectrum is acquired. The instrument software automatically subtracts the background

spectrum.

Mass Spectrometry (MS)
Sample Introduction (for a volatile liquid):

The 1,3-Dimethylbutyl acetate sample is introduced into the mass spectrometer, often via a

gas chromatography (GC-MS) system which separates the sample from any impurities.[12]

For direct infusion, the volatile liquid can be introduced via a heated inlet system that

vaporizes the sample into the ion source.[13][14][15][16]

Data Acquisition:

Instrument: A mass spectrometer, commonly a quadrupole or time-of-flight (TOF) analyzer.

Ionization Method: Electron Ionization (EI) is a common method for volatile organic

compounds, typically using an electron energy of 70 eV.[15] This high-energy ionization

leads to characteristic fragmentation patterns.[17]

Visualizations
The following diagrams illustrate key concepts and workflows related to the spectroscopic

analysis of 1,3-Dimethylbutyl Acetate.
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Caption: General workflow for the spectroscopic analysis of a liquid sample.
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Caption: Key fragmentation pathways for 1,3-Dimethylbutyl acetate in Mass Spectrometry.
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Combined Spectroscopic Data

IR: C=O and C-O stretches confirm ester MS: Molecular weight is 144 NMR: Provides C-H framework

Structure of 1,3-Dimethylbutyl Acetate Confirmed

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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